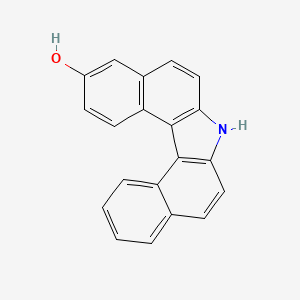

3-Hydroxy-7H-dibenzo(c,g)carbazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxy-7H-dibenzo(c,g)carbazole, also known as this compound, is a useful research compound. Its molecular formula is C20H13NO and its molecular weight is 283.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Research and Therapeutics

3-Hydroxy-7H-dibenzo(c,g)carbazole exhibits promising anticancer properties, making it a subject of extensive research in oncology. The compound has been shown to influence several cellular pathways involved in cancer progression.

Case Studies

- In vitro studies have demonstrated that this compound significantly reduces the viability of MCF-7 (breast cancer) cells through mechanisms involving apoptosis and cell cycle arrest .

- Further investigations into its structure-activity relationship have revealed that modifications to the carbazole scaffold can enhance its cytotoxic effects against various cancer cell lines .

Environmental Toxicology

This compound is recognized for its environmental significance as a pollutant derived from incomplete combustion processes. Its metabolic pathways and toxicity have been extensively studied.

Toxicological Profile

- Carcinogenic Potential : Research indicates that dibenzo[c,g]carbazole compounds are potent carcinogens in animal models. Specifically, this compound has been implicated in the formation of DNA adducts, leading to mutagenesis .

- Environmental Persistence : The compound's lipophilicity allows it to bioaccumulate in organisms, raising concerns about its long-term ecological impact. It is commonly found in tobacco smoke and other combustion products .

Research Findings

- Studies have shown that exposure to this compound results in significant increases in DNA damage markers in liver tissues of exposed mice . This highlights the need for further research into its environmental fate and health implications.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique chemical properties.

Polymer Chemistry

- Conductive Polymers : The compound's structure lends itself to incorporation into conductive polymers, which can be utilized in electronic devices. Its ability to form stable radical cations makes it a candidate for organic electronic applications .

Photovoltaic Applications

Eigenschaften

CAS-Nummer |

78448-07-4 |

|---|---|

Molekularformel |

C20H13NO |

Molekulargewicht |

283.3 g/mol |

IUPAC-Name |

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-6-ol |

InChI |

InChI=1S/C20H13NO/c22-14-7-8-16-13(11-14)6-10-18-20(16)19-15-4-2-1-3-12(15)5-9-17(19)21-18/h1-11,21-22H |

InChI-Schlüssel |

MCCKDPWBONHUOR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=CC(=C5)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=CC(=C5)O |

Key on ui other cas no. |

78448-07-4 |

Synonyme |

3-hydroxy-7H-dibenzo(c,g)carbazole 3-OH-DBC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.